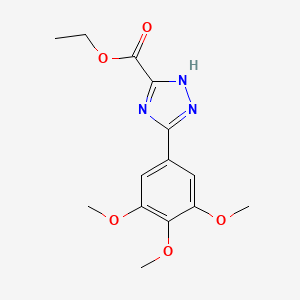
Ethyl 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of Ethyl 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroformate to yield the desired triazole derivative . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, and the use of catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols replace specific substituents, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs for treating infections and cancer.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt the cell membrane integrity of microorganisms, resulting in cell death .
Comparison with Similar Compounds
Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
3,4,5-Trimethoxyphenylacetic acid: This compound shares the trimethoxyphenyl group but lacks the triazole ring, resulting in different chemical properties and applications.
1,2,4-Triazole derivatives: Other triazole derivatives, such as 1,2,4-triazole-3-thiol, exhibit different biological activities and reactivity due to variations in their substituents.
Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate: This compound has a similar structure but with a propanoate group instead of the triazole ring, leading to distinct chemical behavior and uses.
The uniqueness of Ethyl 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate lies in its combination of the trimethoxyphenyl group and the triazole ring, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-5-22-14(18)13-15-12(16-17-13)8-6-9(19-2)11(21-4)10(7-8)20-3/h6-7H,5H2,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUSYYSUNFCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


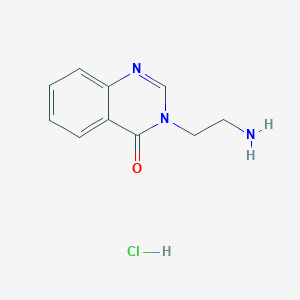
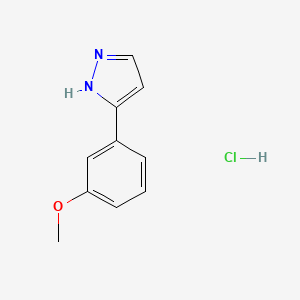
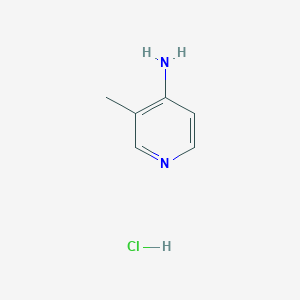
![6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid;hydrochloride](/img/structure/B7983008.png)
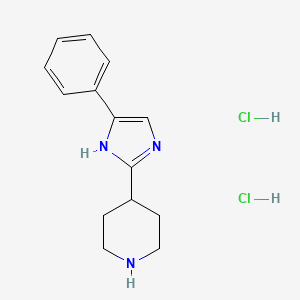
![2-[1-[(3,5-Dimethoxyphenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983028.png)
![3-[[4-(2-Aminoethyl)triazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B7983040.png)
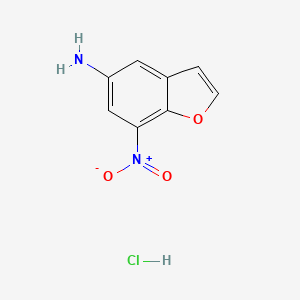
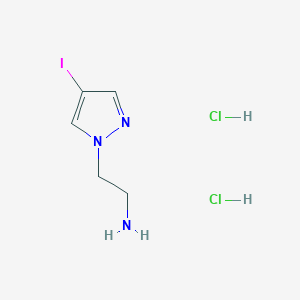
![4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline](/img/structure/B7983069.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride](/img/structure/B7983081.png)
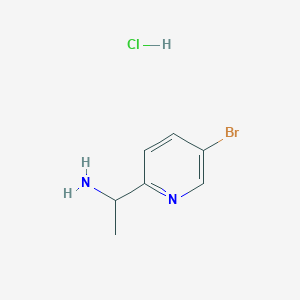
![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B7983100.png)
![cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B7983105.png)
